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Compound of Interest

Compound Name:
(1S,2S)-2-

(Dimethylamino)cyclohexan-1-OL

Cat. No.: B109581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (1S,2S)-2-
(Dimethylamino)cyclohexan-1-ol. While specific experimental spectra for this exact

compound are not readily available in public databases, this document outlines the expected

spectroscopic data based on its chemical structure and general principles of NMR, IR, and MS

analysis for analogous amino alcohols. Furthermore, it presents detailed experimental

protocols for obtaining and analyzing such data.

Chemical Structure and Expected Spectroscopic
Behavior
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol with a molecular formula

of C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure consists of a cyclohexane

ring substituted with a hydroxyl group and a dimethylamino group in a specific stereochemical

arrangement. This arrangement is crucial for its biological activity and chemical reactivity.

The presence of the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and cyclohexyl functional

groups will give rise to characteristic signals in various spectroscopic analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the

cyclohexane ring, the methyl groups of the dimethylamino moiety, the proton attached to the

carbon bearing the hydroxyl group, and the hydroxyl proton itself. The chemical shifts and

coupling patterns will be influenced by the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.5 - 4.0 Broad Singlet 1H -OH

~3.2 - 3.6 Multiplet 1H H-1 (CH-OH)

~2.5 - 3.0 Multiplet 1H H-2 (CH-N)

~2.3 Singlet 6H -N(CH₃)₂

~1.0 - 2.2 Multiplets 8H Cyclohexyl -CH₂-

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Table 2: Predicted ¹³C NMR Data for (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol
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Chemical Shift (δ, ppm) Assignment

~70 - 75 C-1 (CH-OH)

~60 - 65 C-2 (CH-N)

~40 - 45 -N(CH₃)₂

~20 - 40 Cyclohexyl -CH₂-

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra for a compound like (1S,2S)-2-
(Dimethylamino)cyclohexan-1-ol is as follows:

Sample Preparation:

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

The choice of solvent is critical and should be based on the sample's solubility and the

desired chemical shift window.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion

and resolution.

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral

lines.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
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Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually

required compared to ¹H NMR.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation.

Predicted IR Data
The IR spectrum of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is expected to show

characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (alcohol)

2950 - 2850 Strong C-H stretch (alkane)

1200 - 1000 Strong C-N stretch (amine)

1150 - 1050 Strong
C-O stretch (secondary

alcohol)

Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid or liquid sample is using an

Attenuated Total Reflectance (ATR) FT-IR spectrometer:
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Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR stage. This will be subtracted from the

sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Sample Application:

Place a small amount of the solid sample or a drop of the liquid sample directly onto the

ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Predicted MS Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z

143. The fragmentation pattern will be characteristic of amino alcohols and cyclohexyl

derivatives.

Table 4: Predicted Mass Spectrometry Data for (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol
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m/z Possible Assignment

143 [M]⁺ (Molecular Ion)

128 [M - CH₃]⁺

98 [M - N(CH₃)₂]⁺

58
[CH₂=N(CH₃)₂]⁺ (a common fragment for

dimethylamino compounds)

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using a gas chromatograph coupled with a

mass spectrometer (GC-MS) with electron ionization (EI) is as follows:

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane).

GC Separation:

Inject a small volume (typically 1 µL) of the sample solution into the GC.

The sample is vaporized and carried by an inert gas through a capillary column, which

separates the components of the mixture based on their boiling points and interactions

with the column's stationary phase.

Ionization and Mass Analysis:

As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the EI source, the analyte molecules are bombarded with high-energy electrons, leading

to ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio.
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A detector records the abundance of each ion, generating the mass spectrum.

Logical Flow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol.
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Caption: Workflow for Spectroscopic Analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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